molecular formula C28H36O3 B159571 Testosterone phenylpropionate CAS No. 1255-49-8

Testosterone phenylpropionate

Cat. No.: B159571
CAS No.: 1255-49-8
M. Wt: 420.6 g/mol
InChI Key: HHSXYDOROIURIP-FEZCWRLCSA-N
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Description

Testosterone phenylpropionate, also known as testosterone hydrocinnamate, is a synthetic anabolic-androgenic steroid and an androgen ester. It is specifically the C17β phenyl propionate ester of testosterone. This compound was first synthesized in 1951 and described in the literature by 1953 . It has been used in various formulations, including Sustanon and Omnadren, for testosterone replacement therapy .

Mechanism of Action

Target of Action

Testosterone phenylpropionate primarily targets the androgen receptors (AR) . These receptors are found in various cells within the human body and play a crucial role in the masculinizing effects of androgens .

Mode of Action

This compound, like other androgens, binds to the androgen receptors . This binding stimulates the receptors, leading to various physiological changes. The ligand-receptor complex then translocates to the nucleus and binds to androgen response elements (AREs) on chromosomal DNA, thereby modulating the transcription of a set of androgen-responsive genes .

Biochemical Pathways

The activation of the androgen receptors by this compound can lead to a series of biochemical reactions. These include the promotion of protein synthesis and the growth of tissues with androgen receptors . .

Pharmacokinetics

It is known that testosterone esters are usually administered via intramuscular injection and are slowly absorbed into the bloodstream . The compound is likely metabolized in the liver and excreted in urine, similar to other testosterone esters . More detailed information about the pharmacokinetics of this compound is currently lacking and needs further investigation.

Result of Action

The activation of androgen receptors by this compound leads to a variety of effects at the molecular and cellular levels. These include promoting health and well-being through enhanced libido, energy, immunity, increased fat loss, gaining and maintaining lean muscle mass, preventing osteoporosis (loss of bone density), and possibly providing protection against heart disease . It also promotes the growth and development of male sex organs and the maintenance of secondary sex characteristics .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Testosterone phenylpropionate is synthesized by esterifying testosterone with phenylpropionic acid. The reaction typically involves the use of a catalyst and an organic solvent. The process can be summarized as follows:

    Reactants: Testosterone and phenylpropionic acid.

    Catalyst: Acid catalyst such as sulfuric acid.

    Solvent: Organic solvent like toluene or dioxane.

    Reaction Conditions: The mixture is heated under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Testosterone phenylpropionate undergoes various chemical reactions, including:

    Oxidation: Conversion to ketones or alcohols using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the ester group to alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

Testosterone phenylpropionate has a wide range of scientific research applications:

Comparison with Similar Compounds

    Testosterone Propionate: Another ester of testosterone with a shorter half-life.

    Testosterone Enanthate: A longer-acting ester compared to testosterone phenylpropionate.

    Nandrolone Phenylpropionate: Similar ester but with nandrolone as the base steroid.

Uniqueness: this compound is unique due to its intermediate half-life, providing a balance between rapid onset and sustained release. This makes it suitable for therapeutic applications requiring stable testosterone levels .

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36O3/c1-27-16-14-21(29)18-20(27)9-10-22-23-11-12-25(28(23,2)17-15-24(22)27)31-26(30)13-8-19-6-4-3-5-7-19/h3-7,18,22-25H,8-17H2,1-2H3/t22-,23-,24-,25-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSXYDOROIURIP-FEZCWRLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CC[C@]35C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048712
Record name Testosterone phenylpropionate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255-49-8
Record name Testosterone phenylpropionate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Testosterone 17-phenylpropionate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Testosterone phenylpropionate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16003
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Record name Testosterone phenylpropionate
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Record name Testosterone phenylpropionate
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Record name 17β-hydroxyandrost-4-en-3-one 3-phenylpropionate
Source European Chemicals Agency (ECHA)
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Record name TESTOSTERONE PHENYLPROPIONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does testosterone phenylpropionate exert its effects on the body?

A1: this compound, like other testosterone esters, acts as a prodrug. It is hydrolyzed in the body to release testosterone, which then binds to androgen receptors in target tissues. [] This binding leads to a cascade of downstream effects, including increased protein synthesis, enhanced muscle mass and strength, and the development of male secondary sexual characteristics. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C27H36O3, and its molecular weight is 408.57 g/mol.

Q3: Is there any spectroscopic data available for this compound?

A3: Yes, spectroscopic techniques like circular dichroism (CD) and ultraviolet (UV) spectroscopy have been employed to characterize this compound. Notably, it exhibits a characteristic negative Cotton effect in the CD spectrum within the 270-350 nm range, attributed to the n-π* electronic transition of the Δ4-3-ketosteroid structure. [, ]

Q4: What is the pharmacokinetic profile of this compound?

A5: Studies show that this compound, when administered intramuscularly, is readily absorbed into the bloodstream. It is then slowly hydrolyzed to release testosterone, resulting in a prolonged half-life compared to unesterified testosterone. [] Peak testosterone concentrations are generally observed several days after injection. [] The exact duration of action can vary depending on the dose and individual factors.

Q5: What are the documented applications of this compound in a clinical setting?

A6: Research highlights the use of this compound in treating hypogonadism in men, particularly when administered as part of a mixed testosterone ester preparation. [] It has also been investigated for its potential to improve nitrogen balance and promote weight gain in underweight geriatric women. [] One study used a combination of testosterone esters, including this compound, to treat constitutional delayed puberty in boys. [, ]

Q6: What are the potential risks and side effects associated with this compound use?

A7: While not extensively discussed in the provided papers, it's important to acknowledge that this compound, like other anabolic androgenic steroids, can have potential adverse effects. These can include but are not limited to: liver toxicity, cardiovascular complications, hormonal imbalances, and psychological effects. [] It's crucial to emphasize that this information is for scientific context and not to be misconstrued as medical advice.

Q7: How do structural modifications to the testosterone molecule, such as esterification with phenylpropionate, influence its activity?

A8: Esterification of testosterone with phenylpropionate, or other fatty acids, serves to alter its pharmacokinetic properties. These modifications typically result in increased lipophilicity and slower release of the active hormone (testosterone) from the injection site. [] This, in turn, leads to a prolonged duration of action compared to unmodified testosterone. []

Q8: How is this compound detected and quantified in biological samples?

A9: Analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have proven highly effective in detecting and quantifying this compound in biological matrices, such as blood and urine. [] These methods are essential in doping control to identify the use of exogenous testosterone. []

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